molecular formula C13H9NO5 B1298001 3-(4-Nitrophenoxy)benzoic acid CAS No. 27237-21-4

3-(4-Nitrophenoxy)benzoic acid

Cat. No. B1298001
CAS RN: 27237-21-4
M. Wt: 259.21 g/mol
InChI Key: RMCHRSGYGNEWJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the formation of benzoic acid derivatives with nitrophenyl functionalities. For instance, the synthesis of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex is described, involving multiple characterization techniques such as FT-IR, NMR, and X-ray diffraction . These methods are likely applicable to the synthesis of "3-(4-Nitrophenoxy)benzoic acid" and would be essential for confirming the structure and purity of the compound.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(4-Nitrophenoxy)benzoic acid" is characterized by the presence of nitrophenyl groups which can influence the overall geometry and electronic distribution. X-ray diffraction studies reveal that these compounds can adopt different conformations and crystalline structures, such as dimers and polymorphs, due to variations in hydrogen bonding and pi-pi stacking interactions . The molecular structure of "3-(4-Nitrophenoxy)benzoic acid" would also be expected to show such variations, which could be analyzed using similar X-ray crystallography techniques.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives with nitrophenyl groups can be influenced by the presence of these electron-withdrawing groups. The nitro group can activate the phenyl ring towards further substitution reactions. The provided papers do not detail specific reactions of "3-(4-Nitrophenoxy)benzoic acid," but studies on similar compounds show that they can form complexes with metals and exhibit different conformations depending on the substituents and conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl benzoic acid derivatives are characterized by their ability to form hydrogen bonds and engage in pi-pi interactions, which can lead to the formation of various polymorphic forms . These interactions also influence the solubility and melting points of the compounds. The presence of the nitro group can also affect the acidity of the benzoic acid moiety, potentially making it a stronger acid compared to unsubstituted benzoic acid. The magnetic properties of these compounds can also be of interest, as seen in the study of 3-(N-tert-butyl-N-aminoxyl)benzoic acid, which shows antiferromagnetic behavior at lower temperatures .

Scientific Research Applications

Synthesis and Material Properties

The derivative 3,5-bis(4-nitrophenoxy) benzoic acid (35BNPBA) is used in the synthesis of polyimide films. These films exhibit high transmissivity, ultraviolet absorption, excellent hydrophobic properties, and a tensile strength ranging from 15 to 56 MPa. The melting point of the high-purity 3,5-bis(4-aminophenoxy) benzoic acid (35BAPBA) is 245.8 ℃ (Xu Yong-fen, 2012).

Environmental Applications

In environmental chemistry, 3-(4-Nitrophenoxy)benzoic acid is relevant in the study of the aqueous phase nitration of benzoic acid. This process is significant for understanding the environmental fate of organic compounds and the formation of nitrated byproducts (Hao Tang, Yiyi Wei, Jonathan E. Thompson, 2013).

Photoluminescence and Coordination Compounds

The derivatives of 4-benzyloxy benzoic acid, including 3-nitro-4-benzyloxy benzoic acid, have been used to synthesize lanthanide coordination compounds. The study examines how electron-withdrawing and electron-donating groups influence the luminescent properties of these compounds (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).

Chemical Sensing and Detection

Fe3O4 magnetic microspheres, used as peroxidase mimetics, can be activated by benzoic acid for fluorescence detection in H2O2-involved systems. This method shows potential in sensing various analytes associated with reactions producing or consuming H2O2 (Yun-Peng Shi, P. Su, Yingying Wang, Yi Yang, 2014).

Safety And Hazards

While specific safety and hazard information for “3-(4-Nitrophenoxy)benzoic acid” is not available, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3-(4-nitrophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)9-2-1-3-12(8-9)19-11-6-4-10(5-7-11)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCHRSGYGNEWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306451
Record name 3-(4-Nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenoxy)benzoic acid

CAS RN

27237-21-4
Record name 3-(4-Nitrophenoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27237-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a vigorously stirred mixture of 4-(3-ethoxycarbonylphenoxy)-1-nitrobenzene (5.14 g, 17.9 mmol) in a 3:1 THlF/water solution (75 mL) was added a solution LiOH.H2O (1.50 g, 35.8 mmol) in water (36 mL). The resulting mixture was heated at 50° C. overnight, then cooled to room temp., concentrated under reduced pressure, and adjusted to pH 2 with a 1M HCl solution. The resulting bright yellow solids were removed by filtration and washed with hexane to give 4-(3-carboxyphenoxy)-1-nitrobenzene (4.40 g, 95%).
Quantity
5.14 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Entry 64: 4-(3-Carboxyphenoxy)-1-nitrobenzene was synthesized according to Method A13, Step 2. 4-(3-Carboxyphenoxy)-1-nitrobenzene was coupled with 2-aminomethyl-1-ethylpyrrolidine according to Method A13, Step 3 to give 4-(3-(N-((1-methylpyrrolidinyl)methyl)carbamoyl)phenoxy)-1-nitrobenzene. According to Method A13 Step 4,4-(3-(N-((1-methylpyrrolidinyl)methyl)carbamoyl)phenoxy)-1-nitrobenzene was reduced to 4-(3-(N-((1-methylpyrrolidinyl)methyl)carbamoyl)phenoxy)aniline. According to Method C1a, 4-chloro-3-(trifluoromethyl)phenyl isocyanate was reacted with 4-(3-(N-((1-methylpyrrolidinyl)methyl)carbamoyl)phenoxy)aniline to afford the urea.

Synthesis routes and methods III

Procedure details

Entry 61: 4-(3-Carboxyphenoxy)-1-nitrobenzene was synthesized according to Method A13, Step 2. 4-(3-Carboxyphenoxy)-1-nitrobenzene was coupled with 4-(2-aminoethyl)morpholine according to Method A13, Step 3 to give 4-(3-(N-(2-morpholinylethyl)carbamoyl)phenoxy)-1-nitrobenzene. According to Method A13 Step 4,4-(3-(N-(2-morpholinylethyl)carbamoyl)phenoxy)-1-nitrobenzene was reduced to 4-(3-(N-(2-morpholinylethyl)carbamoyl)phenoxy)aniline. According to Method C1a, 4-chloro-3-(trifluoromethyl)phenyl isocyanate was reacted with 4-(3-(N-(2-morpholinylethyl)carbamoyl)phenoxy)aniline to afford the urea.
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Synthesis routes and methods IV

Procedure details

To a vigorously stirred mixture of 4-(3-ethoxycarbonylphenoxy)-1-nitrobenzene (5.14 g, 17.9 mmol) in a 3:1 THF/water solution (75 mL) was added a solution LiOH.H2O (1.50 g, 35.8 mmol) in water (36 mL). The resulting mixture was heated at 50° C. overnight, then cooled to room temp., concentrated under reduced pressure, and adjusted to pH 2 with a 1M HCl solution. The resulting bright yellow solids were removed by filtration and washed with hexane to give 4-(3-carboxyphenoxy)-1-nitrobenzene (4.40 g, 95%).
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Entry 63: 4-(3-Carboxyphenoxy)-1-nitrobenzene was synthesized according to Method A13, Step 2. 4-(3-Carboxyphenoxy)-1-nitrobenzene was coupled with tetrahydrofurfurylamine according to Method A13, Step 3 to give 4-(3-(N-(tetrahydrofurylmethyl)carbamoyl)phenoxy)-1-nitrobenzene. According to Method A13 Step 4,4-(3-(N-(tetrahydrofurylmethyl)carbamoyl)phenoxy)-1-nitrobenzene was reduced to 4-(3-(N-(tetrahydrofurylmethyl)carbamoyl)phenoxy)aniline. According to Method C1a, 4-chloro-3-(trifluoromethyl)phenyl isocyanate was reacted with 4-(3-(N-(tetrahydrofurylmethyl)carbamoyl)phenoxy)aniline to afford the urea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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